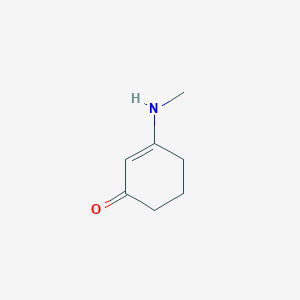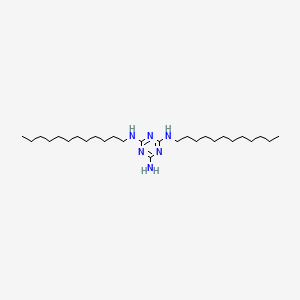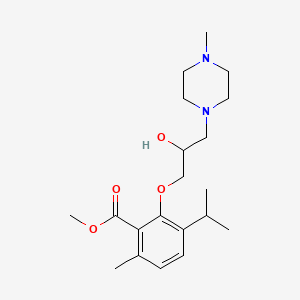
Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate is a complex organic compound that features a piperazine ring, a hydroxy group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the hydroxy group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate ester can be formed through the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of N-alkyl or N-aryl derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its piperazine moiety.
Medicine: Exploration as a potential drug candidate for treating various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for compounds like Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate often involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate: can be compared with other piperazine derivatives like:
Uniqueness
- The specific substitution pattern on the piperazine ring and the presence of the hydroxy and ester groups make this compound unique. These features can influence its biological activity and chemical reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
53206-85-2 |
|---|---|
Molekularformel |
C20H32N2O4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
methyl 2-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H32N2O4/c1-14(2)17-7-6-15(3)18(20(24)25-5)19(17)26-13-16(23)12-22-10-8-21(4)9-11-22/h6-7,14,16,23H,8-13H2,1-5H3 |
InChI-Schlüssel |
XILVKGHOXYREOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
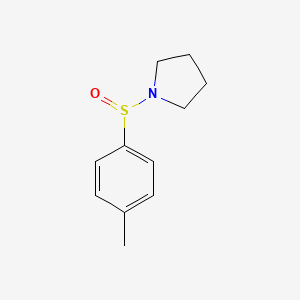
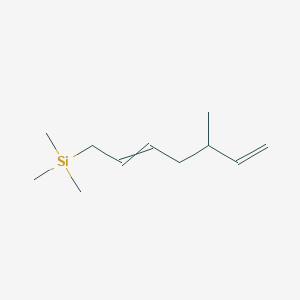



![[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide](/img/structure/B14631753.png)

